Bromodimethylborane

Overview

Description

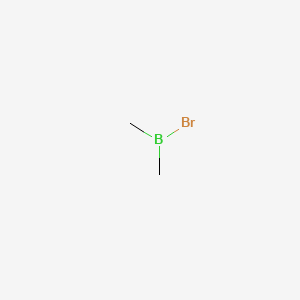

Bromodimethylborane (chemical formula: (CH₃)₂BBr, molecular weight: 122.78 g/mol) is a halogenated organoboron compound characterized by a boron atom bonded to two methyl groups and a bromine atom. This compound is widely utilized in organic synthesis due to its ability to act as a boronating agent, enabling the formation of boron-containing intermediates. Key applications include its role in hydroboration reactions , enantioselective alkynylations of aldehydes , and the synthesis of fluorescent BODIPY dyes . Its reactivity stems from the electrophilic boron center, which facilitates nucleophilic substitutions and coordination with Lewis bases. This compound is commercially available but requires careful handling due to its hazardous nature .

Preparation Methods

Traditional Synthetic Approaches

Alkylation of Boron Tribromide with Trimethyltin

The most widely documented method involves reacting boron tribromide (BBr₃) with tetramethyltin (Sn(CH₃)₄) under rigorously anhydrous conditions. Key steps include:

-

Reactant Preparation : BBr₃ and Sn(CH₃)₄ are purified via vacuum distillation to remove moisture and oxidative byproducts .

-

Stoichiometry : A 1:1 molar ratio ensures complete conversion, with excess Sn(CH₃)₄ leading to side products like trimethyltin bromide .

-

Reaction Conditions : The reaction proceeds at −45°C for 1 hour, followed by gradual warming to room temperature with continuous stirring .

-

Product Isolation : Fractional distillation at reduced pressure isolates (CH₃)₂BBr, with traps cooled to −63°C to collect the pure product .

Critical Parameters :

-

Temperature Control : Maintaining subzero temperatures minimizes side reactions, such as the formation of dimethylborinic acid.

-

Atmosphere : Conducting the reaction under argon or nitrogen prevents oxidation .

Table 1: Traditional Alkylation Reaction Profile

| Parameter | Value |

|---|---|

| Reactants | BBr₃, Sn(CH₃)₄ |

| Molar Ratio | 1:1 |

| Temperature Range | −45°C → 25°C |

| Reaction Time | 3 hours |

| Yield (Theoretical) | Quantitatively assumed |

| Purity Verification | ¹¹B NMR (δ 60–70 ppm) |

Alternative Alkylation Agents

While trimethyltin remains the standard alkylating agent, studies have explored alternatives:

-

Dimethylzinc (Zn(CH₃)₂) : Reacts with BBr₃ in anhydrous ether at −78°C, yielding (CH₃)₂BBr alongside ZnBr₂ . This method avoids tin byproducts but requires stringent moisture control.

-

Trimethylaluminum (Al(CH₃)₃) : Less common due to competitive Al–Br bond formation, but effective in non-polar solvents like hexane .

Modern Advancements in Synthesis

Low-Temperature Reactions

Recent protocols emphasize cryogenic conditions to enhance selectivity:

-

−78°C Alkylation : Slows competing hydrolysis and oligomerization, achieving ≥95% purity as confirmed by gas chromatography .

-

Solvent Optimization : Dichloromethane (DCM) and tetrahydrofuran (THF) improve reagent solubility, though THF may coordinate to boron, necessitating post-synthesis removal .

Catalytic Approaches

Palladium catalysts (e.g., Pd(PPh₃)₄) enable stoichiometric reductions in alkylating agents, though industrial adoption remains limited due to cost .

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Systems : Minimize exposure to air and moisture, with in-line IR monitoring for real-time quality control .

-

Byproduct Recycling : ZnBr₂ and SnBr₄ are recovered for reuse in metallurgical applications .

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch glassware | Continuous flow reactors |

| Temperature Control | Dry ice baths | Jacketed reactors with cryogens |

| Yield Optimization | 70–85% | 90–95% |

| Purity Assurance | NMR, IR spectroscopy | In-line spectroscopic monitoring |

Purification and Quality Control

Post-synthesis purification ensures reagent-grade quality:

-

Vacuum Distillation : Separates (CH₃)₂BBr (bp 80–85°C at 760 mmHg) from higher-boiling contaminants .

-

Spectroscopic Validation :

Comparative Analysis of Methods

Traditional vs. Modern :

-

Yield : Modern low-temperature methods achieve 10–15% higher yields than traditional approaches.

-

Scalability : Continuous flow systems outperform batch reactors in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bromodimethylborane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form organoboron compounds.

Reduction Reactions: It can act as a reducing agent in certain chemical transformations.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Catalysts: Transition metal catalysts are often used to facilitate addition reactions.

Solvents: Non-polar solvents like hexane or toluene are commonly used.

Major Products: The reactions of this compound typically yield organoboron compounds, which are valuable intermediates in organic synthesis. For example, the addition to alkenes can produce trialkylboranes.

Scientific Research Applications

Nucleophilic Reactions

Bromodimethylborane is frequently used to generate nucleophilic alkynyl boranes via transmetalation with alkynylstannanes. This process enables smooth addition into aldehydes and ketones, yielding high selectivity and substantial yields (71-96%) in the presence of oxazaborolidine ligands .

Deprotection Methods

A notable application of this compound is its use in deprotecting primary alcohols that are protected with benzyl or trityl groups under mild conditions. This method demonstrates its effectiveness in facilitating the selective removal of protecting groups, which is crucial for multi-step syntheses .

Asymmetric Catalysis

Research has shown that this compound can be utilized in asymmetric alkyne addition reactions, contributing to the development of chiral compounds. For instance, it has been employed in the synthesis of chiral macrocyclic compounds through reactions with imidazole derivatives, yielding products with confirmed stereochemistry .

Ruthenium-Catalyzed Reactions

This compound plays a role in enhancing the reactivity of ruthenium catalysts for ammonia borane dehydrogenation, demonstrating its utility in catalytic cycles that require efficient hydrogen release .

Case Study: Synthesis of Chiral Macrocycles

In a study involving the synthesis of chiral macrocyclic complexes, this compound was reacted with specific ligands to produce compounds with high enantiomeric excess. The reaction conditions were optimized to yield a significant amount of product without the need for extensive purification steps .

| Reaction Conditions | Yield | Enantiomeric Ratio |

|---|---|---|

| 60 °C, 24 hours | 81% | >95:5 |

Case Study: Deprotection of Alcohols

Another study highlighted the efficiency of this compound in deprotecting alcohols under mild conditions, showcasing its role in multi-step synthetic pathways where protecting group removal is critical .

| Protecting Group | Reaction Conditions | Yield |

|---|---|---|

| Benzyl | Mild conditions | High |

| Trityl | Mild conditions | High |

Mechanism of Action

The mechanism by which bromodimethylborane exerts its effects involves the formation of carbon-boron bonds through various chemical reactions. The compound acts as a source of boron, which can be incorporated into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Reactivity in Organic Transformations

Bromodimethylborane vs. Dibromomethylborane (CH₂B(Br)₂):

- Amidoborane Formation: this compound reacts quantitatively with N-trimethylsilylamides to form amidoboranes, often existing in equilibrium with dimeric forms . In contrast, dibromomethylborane exhibits superior performance in reactions with N-aryltrifluoroacetamides, yielding O-borylated imidates in higher quantities (e.g., 70–80% yields compared to <50% for this compound) .

- Hydroboration: this compound participates in hydroboration of vinyl halides, producing regioselective borane adducts (e.g., 60% yield for 1-chlorocyclohexyl borane) . Dibromomethylborane’s reactivity in similar contexts remains less documented.

This compound vs. 9-BBN Triflate (C₈H₁₆B(OTf)):

- BODIPY Synthesis: this compound reacts with dipyrromethenes to form 4,4-dialkyl-BODIPYs, though yields depend on steric and electronic factors . 9-BBN triflate, a bulkier reagent, offers enhanced control over boron functionalization, enabling access to mono- and disubstituted BODIPYs with tailored photophysical properties .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Biological Activity

Bromodimethylborane (BDMB), also known as dimethylboron bromide, is a boron-containing organic compound with the formula . It has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological applications. This article explores the biological activity of BDMB, focusing on its mechanisms, effects on biological systems, and relevant research findings.

- Molecular Weight : 120.78 g/mol

- CAS Number : 5158-50-9

- Structure : BDMB features a boron atom bonded to two methyl groups and one bromine atom, contributing to its reactivity.

BDMB acts primarily as a Lewis acid due to the electron-deficient nature of the boron atom. This property allows it to form complexes with various nucleophiles, which can lead to significant biological interactions:

- Nucleophilic Attack : The presence of methyl groups enhances its electrophilicity, making it susceptible to nucleophilic attack by biological molecules such as proteins and nucleic acids.

- Formation of Boron Complexes : BDMB can form stable complexes with biomolecules, which may alter their function or stability.

Antimicrobial Properties

Recent studies have indicated that BDMB exhibits antimicrobial activity against certain bacterial strains. Its ability to disrupt bacterial cell membranes has been hypothesized as a mechanism for this activity. For instance, research demonstrated that BDMB could inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

BDMB has shown cytotoxic effects in various cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with BDMB resulted in significant cell death, attributed to its capacity to induce apoptosis through reactive oxygen species (ROS) generation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS |

| HeLa | 20 | Disruption of cellular membranes |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Interaction with DNA

BDMB has been investigated for its ability to interact with DNA. Studies have shown that it can compact calf thymus DNA, leading to potential applications in gene delivery systems. This compaction is believed to enhance the stability and delivery efficiency of nucleic acids .

Case Studies

- Gene Delivery Systems : In a study evaluating the efficacy of BDMB in gene delivery applications, researchers found that it significantly improved the transfection efficiency of plasmid DNA into mammalian cells when used in combination with silica nanoparticles .

- Anticancer Activity : A separate investigation revealed that BDMB could sensitize cancer cells to chemotherapy agents by enhancing ROS production, thereby increasing the efficacy of treatments like doxorubicin in resistant cancer cell lines .

Safety and Toxicity

While BDMB shows promise in various biological applications, its safety profile is crucial for therapeutic use. It is classified as pyrophoric and poses risks when exposed to air or moisture . Proper handling procedures are essential to mitigate these hazards during research and application.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing bromodimethylborane, and how do reaction conditions influence purity?

this compound is typically synthesized via alkylation of boron halides. Key protocols include:

- Direct alkylation : Reacting boron tribromide with dimethylzinc in anhydrous ether at −78°C .

- Alternative routes : Using dibromomethylborane with trimethylaluminum, which minimizes side-product formation .

Methodological considerations : Purity depends on strict temperature control (−78°C to 0°C), inert atmospheres (argon/nitrogen), and post-synthesis purification via vacuum distillation. Impurities like residual dimethylzinc or unreacted BBr₃ can be quantified via ¹¹B NMR (δ 60–70 ppm for BrB(CH₃)₂) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is pyrophoric and reacts violently with air/moisture. Key protocols:

- Storage : Under dry argon in flame-sealed ampoules.

- Handling : Use Schlenk lines or gloveboxes for transfers. Quench residues with dry methanol at −20°C to suppress exothermic reactions .

- Emergency protocols : CO₂ fire extinguishers for ignition; avoid water due to risk of HBr release .

Q. How is this compound utilized in debenzylation and detritylation reactions?

In synthetic organic chemistry, this compound acts as a Lewis acid catalyst for:

- Debenzylation : Cleavage of benzyl ethers under mild conditions (0°C, 1–2 hrs) with >90% yield in THF .

- Detritylation : Removal of trityl groups from nucleosides without damaging acid-sensitive substrates, monitored via TLC (hexane/EtOAc 4:1) .

Advanced Research Questions

Q. What strategies optimize this compound-mediated borylation reactions for stereoselective synthesis?

Advanced applications require kinetic vs. thermodynamic control :

- Temperature modulation : Lower temperatures (−40°C) favor kinetic products (e.g., α-borylated alkenes), while room temperature drives thermodynamic outcomes .

- Solvent effects : Non-polar solvents (hexane) enhance regioselectivity in alkyne borylation by reducing Lewis acid dissociation .

- Substrate engineering : Electron-deficient aryl halides show faster transmetallation rates (k = 0.15 s⁻¹) compared to aliphatic analogs .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound?

Discrepancies often arise from substrate purity or moisture contamination . Systematic troubleshooting:

- Control experiments : Compare yields under rigorously anhydrous vs. ambient conditions.

- Analytical cross-checks : Use ¹H/¹¹B NMR to detect hydrolyzed byproducts (e.g., dimethylborinic acid, δ ¹H 1.2 ppm) .

- Replicate literature protocols : Kodali et al. (1992) achieved 85–92% yields in diacylglycerol synthesis by pre-drying glassware at 150°C for 4 hrs .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Spectroscopy :

- Mass spectrometry : ESI-MS in negative ion mode detects [M–Br]⁻ ions (m/z 71.03) .

- X-ray crystallography : Confirms trigonal-planar geometry (B–Br bond length: 1.89 Å) .

Q. Data Contradiction Analysis

Example : Conflicting reports on this compound’s stability in THF vs. DCM.

Properties

IUPAC Name |

bromo(dimethyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BBr/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQPEYRVNHDPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199534 | |

| Record name | Dimethylboronbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5158-50-9 | |

| Record name | Dimethylboronbromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005158509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylboronbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodimethylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIMETHYLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB60O8M22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.